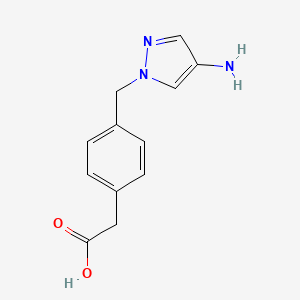
2-(4-((4-amino-1H-pyrazol-1-yl)methyl)phenyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-((4-amino-1H-pyrazol-1-yl)methyl)phenyl)acetic acid is a compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the cyclocondensation of acetylenic ketones with hydrazines to form the pyrazole ring . The resulting pyrazole can then be functionalized with an amino group and subsequently coupled with a benzyl halide to introduce the phenylacetic acid moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclocondensation step and the use of catalytic reagents to improve the efficiency of the coupling reactions.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-((4-amino-1H-pyrazol-1-yl)methyl)phenyl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens and sulfonyl chlorides.
Major Products
The major products formed from these reactions include nitro derivatives, reduced amino derivatives, and various substituted pyrazoles.
Wissenschaftliche Forschungsanwendungen
2-(4-((4-amino-1H-pyrazol-1-yl)methyl)phenyl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: It can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(4-((4-amino-1H-pyrazol-1-yl)methyl)phenyl)acetic acid involves its interaction with specific molecular targets. The amino group on the pyrazole ring can form hydrogen bonds with active sites on enzymes, leading to inhibition of enzyme activity. Additionally, the phenylacetic acid moiety can interact with hydrophobic pockets on proteins, further enhancing its binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazole derivatives: These compounds also contain a five-membered ring with two nitrogen atoms and have similar biological activities.
Thiazole derivatives: These compounds have a sulfur atom in the ring and exhibit a wide range of biological activities.
Indole derivatives: These compounds contain a benzene ring fused to a five-membered nitrogen-containing ring and are known for their diverse biological activities.
Uniqueness
2-(4-((4-amino-1H-pyrazol-1-yl)methyl)phenyl)acetic acid is unique due to the presence of both the pyrazole ring and the phenylacetic acid moiety, which allows it to interact with a wide range of molecular targets and exhibit diverse biological activities.
Eigenschaften
Molekularformel |
C12H13N3O2 |
|---|---|
Molekulargewicht |
231.25 g/mol |
IUPAC-Name |
2-[4-[(4-aminopyrazol-1-yl)methyl]phenyl]acetic acid |
InChI |
InChI=1S/C12H13N3O2/c13-11-6-14-15(8-11)7-10-3-1-9(2-4-10)5-12(16)17/h1-4,6,8H,5,7,13H2,(H,16,17) |
InChI-Schlüssel |
JTSLOCMYXJCNJC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CC(=O)O)CN2C=C(C=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















